![molecular formula C7H9BrN2O B1290597 2-[(5-ブロモ-2-ピリジニル)アミノ]-1-エタノール CAS No. 911112-04-4](/img/structure/B1290597.png)

2-[(5-ブロモ-2-ピリジニル)アミノ]-1-エタノール

概要

説明

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is a compound that can be associated with the class of amino alcohols, which are organic compounds containing both an amine and an alcohol functional group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are explored, which can provide insights into the properties and potential synthetic routes for 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol.

Synthesis Analysis

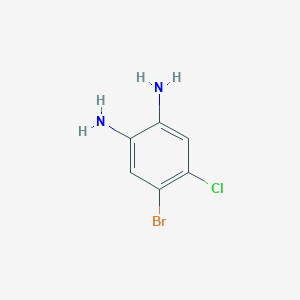

The synthesis of related amino alcohols has been described using various methods. For instance, the synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction is detailed . Additionally, the resolution of a structurally similar compound, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, through lipase-catalyzed reactions highlights the potential for enantioselective synthesis of amino alcohols . Furthermore, the preparation of enantiomerically pure (R)-1-(pyridin-3-yl)-2-aminoethanol via kinetic resolution using Candida antarctica lipase suggests a chemoenzymatic approach to synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of amino alcohols is characterized by the presence of an amine group and an alcohol group. The papers provided do not directly analyze the molecular structure of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol, but they do discuss related compounds. For example, the synthesis of pyridine-based heterocycles involves the formation of different pyridothienopyrimidine derivatives, which indicates the versatility of pyridine-containing compounds in forming complex heterocyclic structures .

Chemical Reactions Analysis

The chemical reactivity of amino alcohols can be diverse. The papers describe various reactions, such as the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols to form pyridine and quinoline derivatives . This suggests that 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol could potentially undergo similar coupling reactions to form heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol are not directly reported in the papers, the properties of amino alcohols generally include the ability to form hydrogen bonds due to the presence of both amine and alcohol functional groups. This can affect their solubility in water and organic solvents. The bromine atom present in the compound may also influence its reactivity, making it amenable to further substitution reactions.

科学的研究の応用

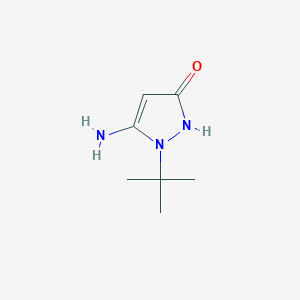

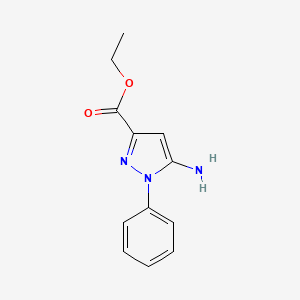

ピラゾリノン誘導体の合成

この化合物は、新しいタイプの有機光変色材料であるピラゾリノン誘導体の合成に使用できます . これらの材料は、粉末結晶状態で優れた光学的色変化特性を示し、高密度ストレージ、蛍光スイッチング、バイオイメージングへの応用において大きな可能性を秘めています .

光応答特性のモジュレーション

この化合物は、特定の材料の光応答特性を調節するために使用できます . たとえば、ピラゾリノン環の4位に5-ブロモピリジン基を導入することにより、粉末結晶状態で光可逆的な色変化を示す3つのピラゾリノン縮合アミノチオ尿素誘導体が調製されました .

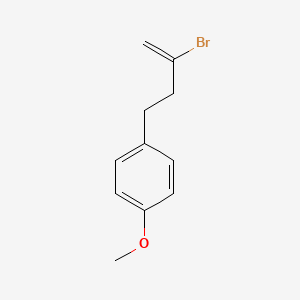

蛍光分子スイッチ

この化合物は、蛍光分子スイッチの生成に使用できます . この化合物の誘導体は、UV光と可視光の交互照射下で優れた蛍光可逆性を示しています .

パラジウム触媒鈴木クロスカップリング反応

この化合物は、パラジウム触媒鈴木クロスカップリング反応に使用できます . これは、多くの有機化合物の合成に不可欠な炭素-炭素結合を作成するために使用される反応の一種です .

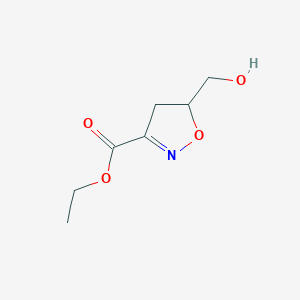

新規ピリジン誘導体の合成

この化合物は、新規ピリジン誘導体の合成に使用できます . ピリジン誘導体は、医薬品、農薬、材料科学において幅広い用途を持っています .

材料科学研究

この化合物は、材料科学関連の研究に使用できます . たとえば、光誘起色変化と可逆変換を特徴とする光変色材料の研究に使用できます .

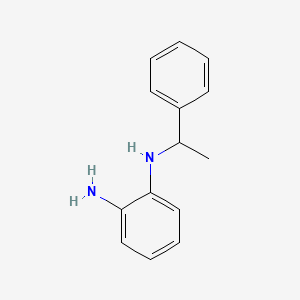

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s physical and chemical properties such as density (16±01 g/cm3), boiling point (3431±320 °C at 760 mmHg), and flash point (1613±251 °C) have been reported .

特性

IUPAC Name |

2-[(5-bromopyridin-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONZIQYJELDBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)